2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of multiple methoxy groups and a phenolic hydroxyl group, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-dimethoxyphenol with 3,4,5-trimethoxybenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-allylphenol: Similar structure but with an allyl group instead of the 3,4,5-trimethoxyphenyl group.
Trimethoxyamphetamine: Contains the trimethoxyphenyl group but differs in the overall structure and pharmacological activity.
Uniqueness
2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol is unique due to its combination of methoxy groups and phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
61243-91-2 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C20H26O6/c1-12(14-10-15(22-2)19(21)16(11-14)23-3)7-13-8-17(24-4)20(26-6)18(9-13)25-5/h8-12,21H,7H2,1-6H3 |
InChI Key |
XDRYZMSCNSOZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.